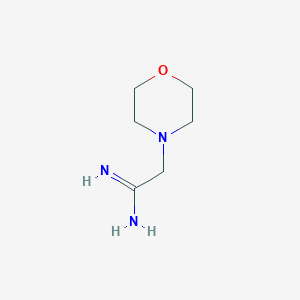

![molecular formula C21H14N2O2S B2895802 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide CAS No. 681158-80-5](/img/structure/B2895802.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

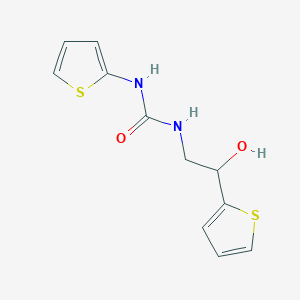

The compound appears to contain a chromeno[4,3-d]thiazol-2-yl moiety and a naphthamide moiety. Chromeno[4,3-d]thiazol-2-yl is a tricyclic system that includes a chromene ring (a benzopyran derivative) and a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) . Naphthamide refers to an amide derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For instance, a copper-promoted cascade reaction of 2-amino-3-iodochromones with amines and carbon disulfide has been used to synthesize 2-amino-9H-chromeno[2,3-d]thiazol-9-ones .Molecular Structure Analysis

The molecular structure of similar compounds shows that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chromene ring is also aromatic, and the naphthalene moiety is a well-known polycyclic aromatic hydrocarbon .Chemical Reactions Analysis

The reactivity of similar compounds often depends on the electrophilic and nucleophilic sites in the molecule. For instance, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antimicrobial Agents A study by El-Gaby et al. (2000) explored the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, demonstrating their potential as antimicrobial agents. The synthesis process involved reactions with arylmethylenemalononitriles, ethyl 3,4-dichlorobenzylidene cyanoacetate, and elemental sulfur, among others, leading to compounds that exhibited in vitro antimicrobial activities El-Gaby, M., Zahran, M. A., Ismail, M., & Ammar, Y. (2000). Farmaco, 55(3), 227-232.

Corrosion Inhibitors Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium. Their study found that certain quinoxaline derivatives, including those related to the chromeno[4,3-d]thiazol structure, act as efficient corrosion inhibitors, offering protection for metal surfaces in corrosive environments Saraswat, V., & Yadav, M. (2020). Journal of Molecular Liquids, 297, 111883.

Fluorescence Dyes Wang et al. (2013) synthesized novel fluorescence dyes based on the chromeno[4,3,2-de][1,6]naphthyridine framework, including carbazole groups, to explore the photoluminescence properties and structure relationship. These compounds exhibited high fluorescence quantum yields, indicating potential applications in materials science for organic electronics and photonics Wang, H.-y., Shi, J., Wang, C., Zhang, X.-x., Zhao, L.-l., Wan, Y., & Wu, H. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 62-67.

Corrosion Inhibition Studies Singh et al. (2016) evaluated the corrosion inhibition effects of green naphthyridine derivatives on mild steel in hydrochloric acid. This study highlights the application of chromeno[4,3-d]thiazol-2-yl derivatives in preventing metal corrosion, showcasing high inhibition efficiencies and suggesting their utility in industrial corrosion protection Singh, P., Ebenso, E., Olasunkanmi, L., Obot, I., & Quraishi, M. (2016). Journal of Physical Chemistry C, 120, 3408-3419.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including enzymes and receptors in biological systems .

Mode of Action

They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to influence various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether could potentially influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physical and chemical properties of thiazole compounds, such as their solubility and aromaticity, could potentially be influenced by environmental conditions .

Future Directions

properties

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-20(15-10-5-7-13-6-1-2-8-14(13)15)23-21-22-19-16-9-3-4-11-17(16)25-12-18(19)26-21/h1-11H,12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJFEDJIENYKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

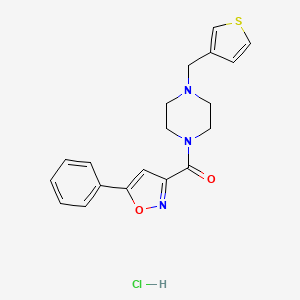

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)

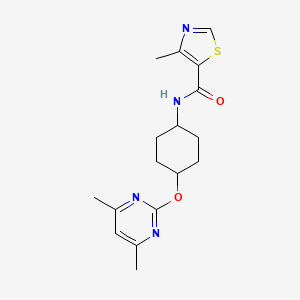

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)

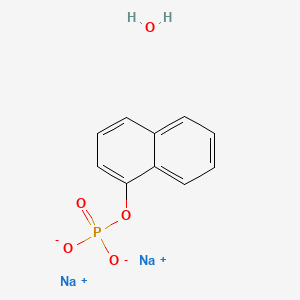

![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)

![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)

![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)